molecular formula C8H7NO5 B1332139 3-Hydroxy-2-nitrophenyl acetate CAS No. 662138-32-1

3-Hydroxy-2-nitrophenyl acetate

Cat. No.: B1332139
CAS No.: 662138-32-1
M. Wt: 197.14 g/mol
InChI Key: WMKLXCRTRGYMOB-UHFFFAOYSA-N
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Description

Contextual Significance of Phenolic Acetates within Contemporary Organic Synthesis

Phenolic acetates, the class of compounds to which 3-Hydroxy-2-nitrophenyl acetate (B1210297) belongs, hold a significant position in modern organic synthesis. The acetyl group often serves as an effective protecting group for the phenolic hydroxyl function. acs.org This strategy is crucial in multi-step syntheses where the reactivity of the phenol (B47542) must be temporarily masked to allow for chemical transformations on other parts of the molecule.

These compounds are not merely synthetic intermediates; they are integral functional groups found in a variety of pharmaceuticals, agrochemicals, and functional polymers. The selective O-acylation of phenolic compounds is an attractive method for creating valuable phenolic esters. rsc.org New methods for these transformations, such as using formamidine (B1211174) acetate and acetic anhydride (B1165640), continue to be developed, highlighting the ongoing importance of this chemical class. rsc.org

Historical Trajectories and Evolution of Research in Nitro-Substituted Phenyl Acetate Chemistry

The study of nitro-substituted aromatic compounds has a long and significant history in chemistry. The introduction of the nitro group (-NO₂) is one of the most studied reactions in organic chemistry and is critical for creating a wide range of industrial and pharmaceutical chemicals. The electron-withdrawing nature of the nitro group profoundly influences a molecule's chemical properties and reactivity, a feature that has been exploited in drug design for many years. researchgate.net

The history of phenolic compounds is similarly rich, with early discoveries like Bisphenol A in 1891 by Russian chemist Aleksandr Dianin, which later became a foundational component for polycarbonate plastics and epoxy resins. wikipedia.org The intersection of these two fields—nitroaromatics and phenolic chemistry—has led to the development of numerous specialized molecules. While a detailed historical record for 3-Hydroxy-2-nitrophenyl acetate itself is not prominent, its existence is a logical outcome of the long-standing exploration into modifying phenolic structures to achieve specific chemical properties and biological activities. The evolution of synthetic methods has made it possible to create precisely substituted isomers like this compound to explore their unique potential in niche applications.

Properties

IUPAC Name

(3-hydroxy-2-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-5(10)14-7-4-2-3-6(11)8(7)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKLXCRTRGYMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337199
Record name 3-Hydroxy-2-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-32-1
Record name 3-Hydroxy-2-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Hydroxy 2 Nitrophenyl Acetate

Mechanistic Investigations of Ester Hydrolysis

The hydrolysis of the acetate (B1210297) ester in 3-hydroxy-2-nitrophenyl acetate is a focal point of mechanistic studies, providing insights into acyl transfer reactions.

The hydrolysis of phenyl acetates, such as this compound, typically proceeds through a nucleophilic acyl substitution mechanism. The kinetics of these reactions are sensitive to the nature of the nucleophile and the presence of catalysts. For instance, the hydrolysis of p-nitrophenyl acetate (PNPA), a related compound, has been extensively studied to understand the principles of nucleophilic catalysis. The reaction is often catalyzed by enzymes like lipases, which proceed via an acyl-enzyme intermediate. nih.govdiva-portal.org In such a mechanism, a nucleophilic residue in the enzyme's active site attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. diva-portal.orgmdpi.com This is followed by the release of the p-nitrophenolate leaving group and the formation of an acyl-enzyme complex. Subsequent hydrolysis of this complex regenerates the free enzyme. nih.govmdpi.com

The efficiency of non-enzymatic nucleophilic catalysis is also a subject of significant research. Studies with various nucleophiles, including hydroxamate ions, have been conducted on PNPA. These studies reveal that the reactivity is influenced by factors such as the basicity (pKa) of the nucleophile and the presence of an "alpha-effect," where a nucleophile with an adjacent atom bearing lone pair electrons exhibits enhanced reactivity. researchgate.net

The general mechanism for nucleophilic acyl substitution can be either a stepwise process, involving a distinct tetrahedral intermediate, or a concerted process. Isotope effect studies on the reactions of p-nitrophenyl acetate have been employed to distinguish between these pathways. acs.org

The rate and mechanism of ester hydrolysis are profoundly influenced by the solvent and pH of the reaction medium. For the alkaline hydrolysis of p-nitrophenyl acetate, the reaction rate increases significantly as the proportion of dimethyl sulfoxide (B87167) (DMSO) in a DMSO-water mixture increases. scholaris.caresearchgate.net This rate enhancement is attributed to the destabilization of the hydroxide (B78521) ion (the nucleophile) in the ground state due to decreased solvation by hydrogen bonding in DMSO-rich environments. scholaris.caresearchgate.net

The pH of the solution is a critical determinant of the reaction rate, primarily by influencing the concentration of the effective nucleophile, the hydroxide ion. In enzyme-catalyzed hydrolysis, pH also affects the ionization state of amino acid residues in the active site, which is crucial for catalytic activity. diva-portal.org The solvent can also affect the conformation of enzymes, thereby influencing their catalytic efficiency. For example, the enzymatic activity of Mucor javanicus lipase (B570770) in the hydrolysis of PNPA was found to be higher in aromatic hydrocarbon solvents compared to aliphatic ones, a difference attributed to solvent-induced changes in the protein's conformation. nih.gov

Interactive Table: Effect of Solvent Composition on the Second-Order Rate Constant (kN) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate (1) and S-p-Nitrophenyl Thioacetate (2) in DMSO-H2O mixtures at 25.0 °C. scholaris.caresearchgate.net

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functionalities. numberanalytics.comnumberanalytics.com Aromatic nitro compounds can be reduced to primary amines, hydroxylamines, hydrazines, or azo compounds, depending on the reducing agent and reaction conditions. wikipedia.org

For the selective reduction of a nitro group to an amino group, several methods are available. Catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon is a common industrial method. wikipedia.org Chemical reducing agents such as iron in acidic media, sodium hydrosulfite, and tin(II) chloride are also effective. wikipedia.org More recently, systems like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh3)4, have been developed for the efficient reduction of nitroaromatics to their corresponding amines. jsynthchem.com Nickel-catalyzed hydrosilylation has also emerged as a method for the chemoselective reduction of nitro compounds to primary amines, tolerating a variety of other sensitive functional groups. rsc.org

The reduction can also be stopped at the hydroxylamine (B1172632) stage. This can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org A chemoselective reduction of ortho-nitrophenols using borane-THF has been reported, where the presence of the adjacent hydroxyl group facilitates the reduction of the nitro group. jrfglobal.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This activation is particularly pronounced at the ortho and para positions relative to the nitro group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition of a nucleophile to the aromatic ring. numberanalytics.com

In the context of this compound, the nitro group at the 2-position, ortho to the potential leaving group (the acetate), would strongly activate the ring for SNAr reactions. However, the presence of the hydroxyl group at the 3-position also influences the electronic properties of the ring. The leaving ability of the nitro group itself in nucleophilic substitution reactions is generally lower than that of halogens, but it can be displaced under certain conditions, especially when the aromatic ring is highly activated by other electron-withdrawing groups. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group can participate in hydrogen bonding, both intramolecularly with the adjacent nitro group and intermolecularly. This hydrogen bonding can influence the molecule's conformation and reactivity. researchgate.net The phenolic hydroxyl group is also a site for reactions such as etherification. For instance, phenolic compounds can be reacted with halo-heterocyclic compounds, like 2-chloropyridine, to form the corresponding ethers. google.com

Furthermore, the phenolic hydroxyl group plays a crucial role in the antioxidant activity of phenolic compounds. nih.govnih.gov It can donate a hydrogen atom to scavenge free radicals, forming a more stable phenoxyl radical. researchgate.netmdpi.com The stability of this radical, and thus the antioxidant efficiency, is influenced by the other substituents on the aromatic ring. The presence of an ortho-hydroxyl group can lead to stabilization of the phenoxyl radical through intramolecular hydrogen bonding. nih.gov The number and position of hydroxyl groups on the aromatic ring are key determinants of the radical scavenging potential. nih.gov

Esterification and Etherification Reactions

The presence of a hydroxyl group on the phenyl ring of this compound allows for characteristic reactions such as esterification and etherification.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form a new ester linkage. This reaction is typically catalyzed by an acid or a coupling agent.

Etherification , on the other hand, is the conversion of the hydroxyl group into an ether. A common method to achieve this is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Potential for Intramolecular Cyclization Reactions

The arrangement of the hydroxyl and nitro-substituted ester groups in this compound presents the possibility of intramolecular cyclization reactions, which can lead to the formation of heterocyclic compounds. For instance, under certain conditions, the hydroxyl group could potentially attack the carbonyl carbon of the acetate group, leading to a cyclic ether or lactone.

Research into related compounds has shown that intramolecular cyclization can be a key step in the synthesis of various heterocyclic systems. For example, the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides is a known route to 2H-1,4-benzoxazin-3(4H)ones. ias.ac.in Similarly, the reductive cyclization of 2-nitrophenoxy ethyl acetate is another method for forming cyclic structures. ias.ac.in The specific pathway and product of such a cyclization would be highly dependent on the reaction conditions and the influence of the nitro group on the electronic properties of the aromatic ring.

Influence of Intramolecular Interactions on Reactivity

The reactivity of this compound is significantly influenced by intramolecular interactions, primarily hydrogen bonding and the steric and electronic effects of its substituents.

Hydrogen Bonding Effects on Reaction Pathways

The presence of both a hydroxyl group (a hydrogen bond donor) and nitro and ester groups (hydrogen bond acceptors) in close proximity allows for the formation of intramolecular hydrogen bonds. This internal hydrogen bonding can stabilize the molecule and influence its conformation, which in turn can affect its reactivity.

For example, an intramolecular hydrogen bond between the hydroxyl group and the nitro group's oxygen could decrease the nucleophilicity of the hydroxyl group, making it less reactive in reactions like esterification or etherification. Conversely, this hydrogen bonding could also influence the orientation of the molecule, potentially pre-organizing it for certain intramolecular reactions.

In a broader context, hydrogen bonding is known to play a crucial role in various chemical reactions, including the hydrolysis of esters. mdpi.com The formation of water networks that facilitate proton transfer through hydrogen bonding can significantly lower the activation energy of a reaction. mdpi.com While this is an intermolecular effect, it highlights the importance of hydrogen bonding in dictating reaction mechanisms. In the crystal structure of a related compound, ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, intermolecular O-H···O hydrogen bonds are observed to link molecules, contributing to the stability of the crystal lattice. nih.gov

Steric and Electronic Effects of Substituents on Reaction Profiles

The substituents on the phenyl ring—the hydroxyl, nitro, and acetate groups—exert both steric and electronic effects that modulate the reactivity of this compound.

Electronic Effects:

The nitro group is a strong electron-withdrawing group, both through induction and resonance. This deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group also increases the acidity of the phenolic hydroxyl group.

The hydroxyl group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution.

The acetate group , through its carbonyl moiety, has an electron-withdrawing inductive effect.

The combination of these electronic effects creates a complex reactivity profile. For instance, the rate of hydrolysis of the ester group can be influenced by the electronic nature of the substituents on the phenyl ring. Studies on the hydrolysis of p-nitrophenyl acetate have shown that the reaction is sensitive to the electronic environment. cdnsciencepub.comscholaris.ca

Steric Effects: The substituents also create steric hindrance around the reactive sites. The proximity of the hydroxyl and nitro groups to the acetate group can sterically hinder the approach of reagents to the ester carbonyl. The degree of this hindrance will affect the rates of reactions such as hydrolysis or transesterification. In studies of related compounds, steric effects have been observed to influence the yields of reactions. For example, in the synthesis of 3-hydroxychromones, para-substituted o-hydroxyphenyl enaminones generally provide higher yields than their ortho- or meta-substituted counterparts, a phenomenon attributed to steric effects. tandfonline.com

Advanced Derivatization Strategies and Analytical Methodologies for 3 Hydroxy 2 Nitrophenyl Acetate

Chemoselective Functionalization of Hydroxyl and Ester Moieties

The presence of both a free hydroxyl group and an ester functional group on 3-Hydroxy-2-nitrophenyl acetate (B1210297) offers distinct opportunities for chemoselective derivatization. The hydroxyl group, being an active hydrogen site, is a prime target for reactions that increase molecular weight, improve thermal stability, or introduce a chromophoric or fluorophoric tag.

For analytical purposes, particularly in gas chromatography, converting polar functional groups like hydroxyls into less polar, more volatile derivatives is essential. nih.gov Acylation and silylation are the two most common and effective strategies to achieve this for phenolic compounds. nih.govnih.gov

Acylation: This involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride (B1165640), to form an ether. rsc.orgrsc.org This process, often performed in situ, effectively "caps" the polar hydroxyl group, which reduces its potential for hydrogen bonding and increases its volatility, making it suitable for GC analysis. rsc.orgrsc.org Acylation with acetic anhydride is a simple, cost-effective derivatization procedure for phenolic compounds. rsc.org

Silylation: This is a widely used technique for the derivatization of functional groups containing active hydrogen atoms, including hydroxyls. sigmaaldrich.com Silylation involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react with the hydroxyl group of 3-Hydroxy-2-nitrophenyl acetate to produce a more volatile and thermally stable TMS ether. nih.govsigmaaldrich.com These derivatives are ideal for GC-MS analysis as they are less polar and more thermotolerant than the parent compound. nih.gov

Table 1: Comparison of Acylation and Silylation for this compound Analysis

Feature Acylation (with Acetic Anhydride) Silylation (with MSTFA/BSTFA)
Primary Goal Increase volatility for GC analysis. rsc.org Increase volatility and thermal stability for GC analysis. nih.gov
Reagent Acetic Anhydride. rsc.org N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com
Reaction Byproducts Acetic Acid Volatile byproducts like N-methyltrifluoroacetamide. sigmaaldrich.com
Key Advantage Cost-effective and efficient reaction. rsc.org Produces highly volatile and stable derivatives. youtube.com

| Consideration | The target molecule already contains an acetate ester; reaction conditions must be controlled to ensure selectivity for the hydroxyl group. | Reactions must be carried out under anhydrous conditions to prevent reagent degradation. nih.gov |

Beyond simply enabling analysis, derivatization can be strategically employed to significantly enhance the signal response with specific detectors used in High-Performance Liquid Chromatography (HPLC).

Chromophore Tagging for UV-Vis Detection: While the nitrophenyl ring of this compound provides inherent UV absorbance, its sensitivity can be dramatically improved by introducing a potent chromophore. Derivatization of the hydroxyl group with a reagent like 4-nitrobenzoyl chloride attaches a second nitrobenzoyl group to the molecule. scirp.orgscirp.org This modification can increase the molar absorptivity and potentially shift the wavelength of maximum absorbance, allowing for more sensitive and selective detection by HPLC-UV. scirp.org

Fluorophore Tagging for Fluorescence Detection: For ultra-trace level analysis, derivatization with a fluorescent tag offers superior sensitivity compared to UV-Vis detection. researchgate.netpsu.edu Reagents such as dansyl chloride react with the phenolic hydroxyl group under basic conditions to form highly fluorescent dansyl-ether derivatives. psu.edu These derivatives can be excited at a specific wavelength, and their emission at a longer wavelength can be measured, providing high sensitivity and selectivity, as the reagent itself is generally non-fluorescent. psu.edutaylorfrancis.com

Derivatization for Spectroscopic Characterization Enhancement

The derivatization strategies outlined above are fundamental to enhancing spectroscopic characterization. The introduction of specific chemical moieties serves to improve the compound's response to various spectroscopic techniques.

For UV-Visible Spectroscopy , as discussed, attaching a chromophoric tag like 4-nitrobenzoyl chloride amplifies the signal, making quantitative analysis more robust. scirp.orgscirp.org

For Fluorescence Spectroscopy , the addition of a fluorophore like dansyl chloride transforms the non-fluorescent parent molecule into a highly fluorescent derivative, enabling detection at much lower concentrations. psu.edu

For Mass Spectrometry (MS) , derivatization is crucial, especially when coupled with Gas Chromatography (GC-MS). Silylation increases the volatility and thermal stability, allowing the compound to pass through the GC system intact. nih.govnih.gov In the mass spectrometer, the resulting TMS-derivative of this compound will produce a characteristic mass spectrum, often with a clear molecular ion peak and predictable fragmentation patterns (such as a prominent peak at m/z 73, indicative of the TMS group), which aids in structural confirmation and identification. sigmaaldrich.com

Development of Analytical Methods for Quantification and Purity Assessment

Robust analytical methods are essential for determining the concentration and assessing the purity of this compound. HPLC and GC-MS are the primary techniques employed for this purpose.

HPLC is a versatile and widely used technique for the analysis of nitrophenolic compounds. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this compound.

Method development involves the systematic optimization of several key parameters:

Stationary Phase: A C18 column is the standard choice for separating phenolic and nitrophenolic compounds due to its hydrophobic nature, providing good retention and resolution. researchgate.netnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Using an acetate or phosphate (B84403) buffer can help control the pH and ensure consistent retention times and peak shapes, especially given the acidic nature of the phenolic hydroxyl group. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute the compound with a sharp peak in a reasonable timeframe.

Detection: UV detection is the most common mode. Given the compound's structure, a detection wavelength in the range of 280-320 nm would likely be optimal. scirp.orgnih.gov A photodiode array (DAD) detector can be used to acquire the full UV spectrum of the peak, aiding in peak purity assessment and identification. nih.gov

Validation: A fully developed method must be validated according to ICH guidelines to ensure its reliability. nih.gov This includes demonstrating specificity, linearity, accuracy, precision, and defining the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 2: Illustrative HPLC Method Validation Parameters for this compound

Parameter Typical Specification Details
Linearity (r²) > 0.999 nih.gov A linear relationship between concentration and peak area over a specified range.
Accuracy (% Recovery) 97% - 105% nih.gov The closeness of test results to the true value, often assessed by spiking a blank matrix.
Precision (% RSD) Intra-day: < 2%, Inter-day: < 5% nih.gov The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD).
LOD (Limit of Detection) Analyte- and detector-dependent The lowest concentration of the analyte that can be reliably detected.

| LOQ (Limit of Quantification) | Analyte- and detector-dependent | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

GC-MS provides exceptional sensitivity and specificity, making it a powerful tool for the analysis of this compound, provided the compound is first made amenable to gas-phase analysis through derivatization. nih.govresearchgate.net

The analytical workflow involves two main stages:

Derivatization: As previously discussed, the compound must be derivatized to increase its volatility. Silylation with a reagent like MSTFA is a preferred method, converting the polar hydroxyl group into a nonpolar TMS ether. nih.govyoutube.com This step is critical as direct injection of the underivatized compound would likely lead to thermal degradation and poor chromatographic performance.

GC-MS Analysis: The silylated derivative is then injected into the GC-MS system.

GC Separation: A capillary column, such as a Low-bleed CP-Sil 8 CB-MS or equivalent, is used to separate the derivative from other components in the sample. nih.gov The oven temperature is programmed to ramp up, ensuring efficient separation based on boiling points.

MS Detection: As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI). The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification and quantification. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific, characteristic ions of the derivative. rsc.org

Table 3: Volatile Derivatives of this compound for GC-MS Analysis

Derivative Derivatizing Reagent Key Analytical Feature
3-(Trimethylsilyloxy)-2-nitrophenyl acetate MSTFA or BSTFA Increased volatility and thermal stability; characteristic mass spectrum with a molecular ion peak and fragments indicative of the TMS group (e.g., m/z 73). sigmaaldrich.comnih.gov

| 3-Acetoxy-2-nitrophenyl acetate | Acetic Anhydride | Increased volatility; suitable for analysis where silylation is not desired. The mass spectrum would show a higher molecular weight than the parent compound. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of compounds in complex matrices. However, certain classes of molecules, such as short-chain carboxylic acids (SCCAs), are challenging to analyze directly using common reversed-phase LC-MS methods due to their high polarity and volatility. shimadzu.comnih.gov To overcome these challenges, a derivatization strategy employing 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed and proven effective. nih.govdiva-portal.orgnih.gov

This pre-analytical derivatization involves the chemical labeling of target analytes, which significantly improves their chromatographic retention and ionization efficiency, leading to enhanced sensitivity and selectivity. nih.gov The 3-NPH reagent reacts with carbonyl and carboxyl groups under mild conditions, converting the analytes into their 3-nitrophenylhydrazone derivatives. diva-portal.orgresearchgate.net This process is often facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like pyridine. diva-portal.orgresearchgate.net The resulting derivatives are more hydrophobic, exhibit improved separation on reversed-phase columns, and are readily detected in negative-ion mode ESI-MS. diva-portal.orgrsc.org

Research has shown that 3-NPH is a more effective derivatizing agent compared to other similar reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH), offering significantly higher detection sensitivities, in some cases 2 to 30 times greater. nih.gov The stability of the 3-NPH derivatives also makes this method suitable for high-throughput analysis of a large number of samples. shimadzu.comnih.gov This methodology has been successfully applied to a wide range of biological samples, including fecal matter, heart tissue, serum, urine, and even in scenarios with limited sample amounts, such as oocytes and hematopoietic stem cells. nih.govdiva-portal.orgnih.govnih.gov

Detailed Research Findings

The 3-NPH derivatization LC-MS/MS method has been validated across various studies, demonstrating its robustness and reliability for quantitative analysis. The method provides excellent linearity over a significant dynamic range, typically with a coefficient of determination (R²) greater than 0.99. nih.govnih.gov The sensitivity of the method is a key advantage, with limits of quantitation (LOQ) reaching into the low nanomolar concentrations for biofluids and the low picomole to high femtomole range for on-column injections. nih.govnih.gov

The chromatographic separation is typically achieved using C18 columns with a binary solvent system, such as water with a formic acid modifier and acetonitrile, under gradient elution. diva-portal.org This allows for the separation of numerous analytes, including structural isomers, within a short run time, often between 6 to 11 minutes. nih.govdiva-portal.org The accuracy of the method is high, with reported accuracies for most analytes falling between 89.5% and 114.8%, and good precision, with coefficients of variation (CV) generally at or below 15%. nih.govnih.gov

The following tables summarize typical method parameters and performance characteristics reported in the literature for the LC-MS/MS analysis of 3-NPH derivatized compounds.

Table 1: LC-MS/MS Method Parameters for Analysis of 3-NPH Derivatized Compounds

Analyte ClassColumnMobile PhaseRun Time (min)
Short-Chain Fatty Acids & TCA MetabolitesAcquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)A: 0.1% Formic Acid in WaterB: Acetonitrile6
Central Carbon Metabolism Carboxylic AcidsUPLC BEH C18 (2.1 x 100 mm, 1.7 µm)A: 0.1% Formic Acid in WaterB: AcetonitrileNot Specified
Short-Chain Carboxylic AcidsCharge Surface Hybrid (CSH) C18 (2.1 x 100 mm, 1.7 µm)Not Specified10.5
O-acetylated Sialic AcidsNot SpecifiedNot SpecifiedNot Specified

This table is based on data from references nih.govdiva-portal.orgnih.govrsc.org.

Table 2: Performance Characteristics of the 3-NPH Derivatization LC-MS/MS Method

AnalyteMatrixLinearity (R²)LOQAccuracy (%)
10 Central Carbon Metabolism CarboxylatesStandard Solution> 0.99High femtomole to low picomole (on-column)89.5 - 114.8
10 Short-Chain Carboxylic AcidsHuman Biofluids (Serum, Urine, etc.)> 0.9950 nM (1 µM for acetate)< ±15% deviation
Short-Chain Fatty Acids & TCA MetabolitesFecal Samples & Standard Solution≥ 0.97Not SpecifiedNot Specified

This table is based on data from references nih.govdiva-portal.orgnih.gov.

Comprehensive Spectroscopic and Crystallographic Structural Elucidation of 3 Hydroxy 2 Nitrophenyl Acetate and Analogues

Single-Crystal X-ray Diffraction Studies

Determination of Absolute Configuration and Crystal Packing

For the analogue, 3-Hydroxy-4-nitrophenyl acetate (B1210297) , a single-crystal X-ray study revealed that it crystallizes in the monoclinic space group P2₁/n. iucr.org The crystal structure determination allows for a complete understanding of the molecular packing. In the case of 3-Hydroxy-4-nitrophenyl acetate, the molecules are linked in the crystal by intermolecular C-H···O hydrogen bonds. iucr.org

The absolute configuration of a chiral molecule can be determined by X-ray diffraction, often by referencing a known chiral center or through the use of anomalous dispersion effects. As 3-Hydroxy-2-nitrophenyl acetate is not inherently chiral, the determination of its absolute configuration would not be applicable unless it crystallizes in a chiral space group. Information regarding the specific crystal system and space group for this compound is not currently available.

Analysis of Dihedral Angles and Conformational Preferences in the Solid State

The conformation of a molecule in the solid state is defined by its torsion or dihedral angles. In the crystal structure of 3-Hydroxy-4-nitrophenyl acetate , the acetate group is significantly twisted out of the plane of the aromatic ring. The dihedral angle between the plane of the acetate group and the aromatic ring is reported to be 85.30 (3)°. iucr.org This near-perpendicular orientation suggests minimal π-conjugation between the acetate group and the phenyl ring.

The conformational preference in the solid state is a balance of intramolecular forces, such as steric hindrance and hydrogen bonding, and intermolecular packing forces. For this compound, one would anticipate a similar non-planar conformation, influenced by the steric bulk of the ortho-nitro and hydroxyl groups, as well as any intramolecular hydrogen bonding.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in dictating the structure and properties of nitrophenol derivatives. In 3-Hydroxy-4-nitrophenyl acetate , a significant intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and an oxygen atom of the adjacent nitro group. iucr.org This interaction leads to the formation of a non-planar six-membered ring. iucr.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Assignment of Characteristic Functional Group Frequencies

While specific FT-IR and FT-Raman spectra for this compound are not available, the characteristic vibrational frequencies can be predicted based on data from analogous compounds.

For 3-Hydroxy-4-nitrophenyl acetate , the reported FT-IR (KBr) spectrum shows key absorption bands at 3253 cm⁻¹ (O-H stretching), 1758 cm⁻¹ (C=O stretching of the ester), and 1530 cm⁻¹ (asymmetric NO₂ stretching). iucr.org

For a related compound, 2-nitrophenyl acetate , the gas-phase IR spectrum is available, which would show characteristic bands for the acetyl group and the nitro-substituted phenyl ring. nih.gov FT-Raman spectra of nitrophenol isomers have been studied, with the asymmetric stretching vibration of the nitro group appearing around 1333-1343 cm⁻¹.

Based on these analogues, the expected characteristic vibrational frequencies for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600
Carbonyl (C=O)C=O stretch1750-1770
Nitro (-NO₂)Asymmetric stretch1520-1560
Symmetric stretch1340-1360
Aromatic RingC=C stretch1450-1600
Ester (C-O)C-O stretch1150-1250

Correlation with Molecular Structure and Hydrogen Bonding Patterns

The positions and shapes of vibrational bands are sensitive to the molecular structure and intermolecular interactions. The presence of a strong intramolecular hydrogen bond between the hydroxyl and nitro groups in this compound would be expected to cause a significant broadening and red-shifting (to lower frequency) of the O-H stretching band in the FT-IR spectrum, typically appearing as a broad absorption in the 3200-3500 cm⁻¹ region.

The frequency of the C=O stretching vibration of the acetate group can be influenced by electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the nitro group would likely lead to a higher C=O stretching frequency compared to a non-substituted phenyl acetate.

The symmetric and asymmetric stretching vibrations of the nitro group are also diagnostic. Their positions can provide insight into the electronic environment of the nitro group and its involvement in hydrogen bonding. Any significant intermolecular interactions in the crystal lattice would also be reflected in the vibrational spectra, often as subtle shifts or splitting of absorption bands. A detailed analysis of the vibrational spectra, once available, would provide valuable confirmation of the structural features inferred from X-ray diffraction studies of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), it is possible to elucidate the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound and its analogues, NMR spectroscopy is indispensable for confirming their structures and assigning the specific resonances to the corresponding atoms.

Proton and Carbon Chemical Shift Assignments

The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment surrounding the nuclei. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the hydroxyl (-OH) and to a lesser extent the acetate (-OCOCH₃) group, cause shielding and move signals to lower chemical shifts (upfield).

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (1,2,3-trisubstituted) will lead to specific splitting patterns (coupling) between adjacent protons. The proton ortho to the nitro group is expected to be the most deshielded. The methyl protons of the acetate group will appear as a singlet in the upfield region.

In the ¹³C NMR spectrum, six signals are expected for the aromatic carbons, one for the carbonyl carbon of the acetate group, and one for the methyl carbon. The carbons directly attached to the electronegative oxygen and nitro groups will be significantly shifted downfield. For instance, the carbon bearing the nitro group (C-2) and the carbon bearing the hydroxyl group (C-3) will have characteristic chemical shifts.

To illustrate the expected chemical shifts for this compound, a comparison with related, structurally similar compounds is useful. The following table provides reported ¹H and ¹³C NMR data for analogous compounds, which helps in the prediction of the chemical shifts for the target molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Analogues

Compound NameFunctional GroupsPredicted/Reported ¹H Chemical Shifts (ppm)Predicted/Reported ¹³C Chemical Shifts (ppm)
This compound -OH, -NO₂, -OCOCH₃Aromatic H: ~7.0-8.0, Acetate CH₃: ~2.3Aromatic C: ~115-155, Carbonyl C: ~168, Acetate CH₃: ~21
2-Nitrophenol nih.govchemicalbook.com-OH, -NO₂Aromatic H: 7.0-8.1, OH: 10.57Aromatic C: 119-155
3-Nitrophenyl acetate nih.gov-NO₂, -OCOCH₃Aromatic H: 7.5-8.3, Acetate CH₃: 2.32Aromatic C: 117-151, Carbonyl C: 168.9, Acetate CH₃: 21.1
4-Hydroxy-3-nitrophenylacetic acid nih.gov-OH, -NO₂, -CH₂COOHAromatic H: 7.1-7.9, CH₂: 3.6Aromatic C: 117-153, Carbonyl C: 175, CH₂: 40
3-Hydroxy-2-nitropyridine chemicalbook.com-OH, -NO₂ (on pyridine)Aromatic H: 7.6-8.2, OH: 10.22Aromatic C: 120-158

Note: The chemical shifts for this compound are predicted based on the additive effects of the substituents observed in the analogue compounds. The exact values can vary depending on the solvent and other experimental conditions.

Elucidation of Connectivities and Stereochemistry via 2D NMR Techniques

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are essential for determining the connectivity between atoms. Experiments such as COSY, HSQC, and HMBC are routinely used to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. np-mrd.org For this compound, a COSY spectrum would show cross-peaks between the signals of adjacent aromatic protons, confirming their connectivity on the benzene ring. This is crucial for unambiguously assigning the signals to the specific protons at positions 4, 5, and 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons (¹H-¹³C one-bond correlations). researchgate.net The HSQC spectrum of this compound would show a correlation between each aromatic proton and the carbon to which it is bonded. The methyl protons of the acetate group would show a cross-peak with the methyl carbon. This allows for the direct assignment of the protonated carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.net HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the nitro and hydroxyl groups. For example, the methyl protons of the acetate group would show a correlation to the carbonyl carbon (a two-bond coupling), and the aromatic protons would show correlations to neighboring carbons, helping to assemble the entire carbon skeleton and confirm the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. urfu.ru For this compound (C₈H₇NO₅), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through fragmentation analysis. ijpsm.com When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is like a fingerprint for the molecule and helps to confirm the presence and arrangement of its functional groups.

For this compound, the expected fragmentation pathways would likely involve:

Loss of the acetyl group: A common fragmentation pathway would be the cleavage of the ester linkage, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da), leading to the formation of a 3-hydroxy-2-nitrophenolate ion.

Loss of the nitro group: Fragmentation involving the nitro group could occur through the loss of NO₂ (46 Da) or NO (30 Da).

Decarbonylation: The loss of carbon monoxide (CO, 28 Da) from the molecular ion or subsequent fragment ions is also a plausible fragmentation pathway.

The analysis of these fragment ions allows for a detailed structural confirmation of this compound.

Interactive Data Table: Predicted HRMS Data and Major Fragments for this compound

SpeciesPredicted m/zInterpretation
[M+H]⁺198.0397Protonated molecular ion
[M+Na]⁺220.0216Sodium adduct
[M-CH₂CO]⁺156.0239Loss of ketene from molecular ion
[M-NO₂]⁺152.0468Loss of nitro group from molecular ion

Advanced Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2 Nitrophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. Geometry optimization is a key application, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. For 3-Hydroxy-2-nitrophenyl acetate (B1210297), DFT calculations, often employing hybrid functionals like B3LYP with a Pople-style basis set such as 6-311+G(d,p), can be used to determine its optimized geometry. nih.govchemrevlett.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, frequency calculations are typically performed at the same level of theory. These calculations confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide valuable thermochemical parameters.

Table 1: Predicted Thermochemical Parameters for 3-Hydroxy-2-nitrophenyl Acetate at 298.15 K

Parameter Value Unit
Zero-point Energy Value kcal/mol
Enthalpy Value Hartrees/Particle
Gibbs Free Energy Value Hartrees/Particle
Entropy Value cal/mol-K
Heat Capacity (Cv) Value cal/mol-K

Note: Values are hypothetical and represent typical outputs from a DFT calculation.

For a more precise determination of the electronic structure and energetics, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of accuracy for electron correlation effects. nih.gov These high-accuracy calculations are particularly useful for refining the relative energies of different conformers or for calculating reaction barriers with greater confidence. nih.govresearchgate.net For this compound, single-point energy calculations using an MP2 method with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ) on the DFT-optimized geometries can provide benchmark energetic data. nih.gov

Conformational Landscape Analysis

The flexibility of this compound arises from the possible rotation around several single bonds. Conformational analysis aims to map this flexibility, identify the most stable structures, and determine the energy barriers between them. mdpi.com

To investigate rotational barriers, Potential Energy Surface (PES) scans are performed. nih.gov This involves systematically rotating a specific dihedral angle in predefined steps while allowing the rest of the molecule's geometry to relax at each step. This process generates a profile of energy versus the dihedral angle, where the peaks represent the transition states and their heights correspond to the rotational energy barriers. For this compound, key rotations to scan include:

The C-O bond connecting the acetate group to the phenyl ring.

The C-N bond of the nitro group.

The C-O bond of the hydroxyl group.

The presence of the intramolecular hydrogen bond and steric hindrance between the bulky ortho-substituted groups are expected to create significant rotational barriers. nih.govmdpi.com

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles

Rotational Bond Dihedral Angle Definition Estimated Barrier (kcal/mol)
Phenyl-Acetate C-C-O-C 2.0 - 4.0
Phenyl-Nitro C-C-N-O 4.0 - 7.0
Phenyl-Hydroxyl C-C-O-H 1.5 - 3.5

Note: Values are estimates based on typical rotational barriers for these functional groups.

The minima identified on the potential energy surface scans correspond to stable conformers (rotational isomers). A full geometry optimization is then performed starting from these approximate structures to precisely locate the energy minimum for each conformer. By comparing their final electronic energies (including zero-point energy correction), their relative stability can be determined.

For this compound, the most stable conformer is likely one that maximizes the strength of the intramolecular hydrogen bond between the hydroxyl and nitro groups while minimizing steric repulsion between the acetate and nitro groups. The orientation of the acetate group's carbonyl oxygen relative to the ring will also define distinct conformers.

Table 3: Predicted Relative Energies of Stable Conformers

Conformer Key Dihedral Orientations Relative Energy (kcal/mol)
Conformer A O-H···O-N H-bond, Acetate group planar with ring 0.00 (Reference)
Conformer B O-H···O-N H-bond, Acetate group perpendicular to ring +1.5
Conformer C Broken H-bond, Acetate group planar with ring +5.0

Note: Data is illustrative of a typical conformational analysis.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a theoretical spectrum that can be used to interpret and assign experimental data.

Following a successful geometry optimization and frequency calculation in the harmonic approximation, the vibrational frequencies and their corresponding intensities can be obtained. This allows for the generation of a theoretical infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled using standard factors to achieve better agreement. These predicted spectra are invaluable for assigning specific vibrational modes to observed experimental peaks. For this compound, key predicted vibrations would include the O-H stretch (broadened and red-shifted by hydrogen bonding), the C=O stretch of the acetate group, and the symmetric and asymmetric stretches of the NO2 group.

Table 4: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (H-bonded) O-H stretch ~3200-3300
Acetate C=O stretch ~1750-1770
Nitro Asymmetric NO₂ stretch ~1520-1540
Nitro Symmetric NO₂ stretch ~1340-1360
Phenyl C=C stretch ~1450-1600

Note: These are typical frequency ranges predicted by DFT calculations for the given functional groups.

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C), which are crucial for detailed structural elucidation in solution.

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to predict the vibrational frequencies of this compound. These computational models calculate the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectral bands. The B3LYP functional combined with a basis set like 6-311G(d,p) is a common approach for achieving accurate predictions.

A detailed interpretation of the infrared spectra involves comparing the theoretically predicted frequencies with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) spectroscopy. ajol.info Typically, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a strong correlation between theoretical and experimental values. The analysis of vibrational modes allows for the definitive assignment of characteristic bands, such as O-H, C=O, N-O, and C-H stretching and bending vibrations, which confirms the molecular structure. ajol.infonist.gov Studies on similar nitro-aromatic compounds have demonstrated the efficacy of this comparative approach. mdpi.comresearchgate.netnih.gov

Below is a table representing typical calculated and experimental vibrational frequencies for functional groups present in this compound.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies

Vibrational ModeTheoretical Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
O-H stretch3450 - 3550~3500Phenolic hydroxyl group
C-H stretch (aromatic)3000 - 3100~3080Aromatic ring C-H bonds
C-H stretch (methyl)2900 - 3000~2950Methyl group of acetate
C=O stretch1750 - 1770~1760Ester carbonyl group
C=C stretch (aromatic)1450 - 1600~1590, 1480Aromatic ring skeletal vibrations
N-O stretch (asymmetric)1520 - 1560~1530Nitro group
N-O stretch (symmetric)1340 - 1380~1350Nitro group
C-O stretch1180 - 1250~1210Ester C-O bond

NMR Chemical Shift Prediction and Conformational Averaging

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. These predictions are crucial for interpreting experimental NMR spectra and confirming the compound's structure.

The presence of rotatable bonds, such as the one connecting the acetate group to the phenyl ring, gives rise to multiple possible conformations. nih.gov Theoretical studies on related nitro-acetophenone derivatives have shown that conformational equilibrium can significantly influence spectroscopic properties. mdpi.comresearchgate.net Potential energy surface scans are performed to identify low-energy conformers. The predicted NMR chemical shifts are then Boltzmann-averaged over these stable conformations to provide a final theoretical spectrum that more accurately reflects the dynamic nature of the molecule in solution. This conformational averaging is essential for a precise comparison with experimental data. mdpi.comresearchgate.net

The following table shows illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous structures. docbrown.infochegg.com

Table 2: Predicted NMR Chemical Shifts (ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OH~9.0 - 10.0-
Aromatic H~7.0 - 8.0-
-CH₃~2.3~21.0
C-OH-~150.0
C-NO₂-~140.0
C-O(Ac)-~145.0
Aromatic C-~120.0 - 130.0
C=O-~168.0

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational dynamics, flexibility, and interactions with its environment. These simulations solve Newton's equations of motion for the atoms in the system, yielding a trajectory that reveals how the molecule behaves on a picosecond to nanosecond timescale.

A key application of MD simulations is the investigation of solvent effects. The behavior and reactivity of a solute can be significantly altered by the surrounding solvent molecules. cdnsciencepub.comresearchgate.net For instance, studies on the hydrolysis of similar p-nitrophenyl esters have shown that the reaction rates and mechanisms are highly dependent on the solvent composition, such as aqueous mixtures with DMSO or ethanol. cdnsciencepub.comresearchgate.netresearchgate.net MD simulations can model the explicit interactions between this compound and solvent molecules, revealing details about the solvation shell structure and how the solvent influences conformational preferences and the accessibility of reactive sites.

In Silico Studies of Molecular Interactions and Recognition

In silico methods, particularly molecular docking, are essential for predicting how a molecule might interact with a biological target, such as the binding site of an enzyme. d-nb.infonih.govmdpi.com While this compound is a precursor molecule, these computational techniques are invaluable for guiding the design of new, more complex molecules synthesized from it. By understanding the potential interactions of this core structure, researchers can rationally design derivatives with enhanced binding affinity and selectivity for a specific target. nih.govchemrxiv.org

Molecular docking simulations would place the this compound structure, or a derivative, into the active site of a target protein to predict its binding orientation and affinity. mdpi.com The scoring functions used in these programs evaluate the strength of various non-covalent interactions, which are critical for molecular recognition.

Table 3: Key Molecular Interactions in Drug-Receptor Binding

Interaction TypeDescriptionPotential Groups in this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (O, N).-OH group (donor/acceptor), -NO₂ group (acceptor), C=O group (acceptor)
Hydrophobic InteractionsInteractions between nonpolar groups in an aqueous environment.Phenyl ring
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phenyl ring
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire molecule

Nonlinear Optical (NLO) Property Predictions

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). The presence of electron-donating groups (like -OH) and strong electron-withdrawing groups (like -NO₂) connected by a π-conjugated system (the phenyl ring) is a classic design strategy for enhancing NLO properties, particularly the first hyperpolarizability (β). nih.gov

Theoretical calculations using DFT can predict these NLO properties. The strong electron-withdrawing nature of the nitro group in this compound is expected to create significant intramolecular charge transfer, a key factor for a large NLO response. nih.gov Computational studies on similar acetophenone (B1666503) derivatives have confirmed the potential of this class of compounds for NLO applications. researchgate.net By calculating parameters such as the dipole moment, polarizability, and hyperpolarizabilities, researchers can screen and optimize molecular structures for desired NLO characteristics before undertaking synthetic efforts.

Table 4: Predicted Nonlinear Optical (NLO) Properties

PropertySymbolDescriptionExpected Finding for this compound
Dipole MomentμA measure of the separation of positive and negative electrical charges.Significant, due to polar -OH and -NO₂ groups.
Linear PolarizabilityαThe ability of the electron cloud to be distorted by an electric field.Moderate to high.
First HyperpolarizabilityβA measure of the second-order NLO response.Potentially high due to intramolecular charge transfer.
Second HyperpolarizabilityγA measure of the third-order NLO response.Moderate.

Strategic Role of 3 Hydroxy 2 Nitrophenyl Acetate As a Versatile Precursor in Complex Organic Synthesis

Utilization as a Building Block for Diverse Heterocyclic Compounds

The ortho-nitro-activated phenolic structure of 3-Hydroxy-2-nitrophenyl acetate (B1210297) makes it a prime candidate for the synthesis of a wide array of heterocyclic compounds. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, which can then participate in cyclization reactions with the adjacent hydroxyl group or other introduced functionalities.

One of the most prominent applications of ortho-nitrophenols is in the synthesis of benzoxazoles . rsc.orgrsc.orgorganic-chemistry.org The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable electrophile and subsequent cyclization. For instance, reductive condensation of ortho-nitrophenols with acetophenones or methylquinolines, catalyzed by an in situ generated Fe/S catalyst, has been shown to produce 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles in reasonable yields. rsc.org Similarly, elemental sulfur and DABCO have been used to promote the cyclization of styrenes with 2-nitrophenols to afford 2-benzyl benzoxazoles. rsc.org These methodologies highlight the potential of 3-Hydroxy-2-nitrophenyl acetate to serve as a precursor to a variety of substituted benzoxazoles, which are important structural motifs in many biologically active compounds.

Furthermore, the ortho-aminophenol intermediate, derived from the reduction of this compound, is a key precursor for the synthesis of phenoxazines . researchgate.netnih.gov Oxidative coupling of ortho-aminophenols is a common method to access the phenoxazine (B87303) core. researchgate.netnih.govnii.ac.jp These tricyclic systems are of interest due to their applications in materials science and as chromophores. acs.org The presence of the additional functionality on the benzene (B151609) ring of this compound could allow for the synthesis of more complex and substituted phenoxazine derivatives.

The following table summarizes representative examples of heterocyclic synthesis starting from ortho-nitrophenols, illustrating the potential transformations for this compound.

Starting Material (Analogue)Reagents and ConditionsHeterocyclic ProductYieldReference
o-NitrophenolAcetophenone (B1666503), FeCl2·4H2O, S8, Et3N, 80 °C2-BenzoylbenzoxazoleGood rsc.org
o-NitrophenolStyrene, S8, DABCO2-BenzylbenzoxazoleModerate to Good rsc.org
o-NitrophenolBenzaldehyde (B42025), Sulfur, DABCO2-PhenylbenzoxazoleGood organic-chemistry.org
o-Aminophenol (from o-Nitrophenol)Oxidative CouplingPhenoxazinone- nih.govnii.ac.jp

Intermediate in the Synthesis of Advanced Organic Scaffolds

Beyond the direct synthesis of heterocycles, this compound can serve as a strategic intermediate in the construction of more elaborate organic scaffolds, leveraging the reactivity of its multiple functional groups for further elaboration.

Precursor to Phenolic and Nitro-Aromatic Derivatives for Further Functionalization

The hydroxyl and nitro groups on the aromatic ring of this compound are handles for further functionalization. The phenolic hydroxyl group can be alkylated or arylated to introduce a variety of substituents. The nitro group, in addition to its reduction to an amine, can participate in nucleophilic aromatic substitution reactions or be a directing group for further electrophilic substitution on the ring.

A key transformation for ortho-nitrophenols is their conversion to catechol derivatives . nih.govmanchester.ac.uk Catechols are important structural units in many natural products and are used in various sectors of the chemical industry. nih.gov While direct hydroxylation of phenols can be challenging in terms of regioselectivity, the presence of the nitro group can be exploited. For instance, methods exist for the conversion of phenols to catechols, and similar strategies could be envisioned for this compound, leading to the formation of a nitro-substituted catechol derivative. This would be a highly functionalized and valuable building block for further synthesis.

The following table outlines a general method for the conversion of phenols to catechols, a transformation that could be adapted for this compound.

Starting MaterialKey Transformation StepsProductSignificanceReference
Phenol (B47542)1. Silanol-directed ortho-acetoxylation (Pd-catalyzed) 2. Acid-catalyzed cyclization 3. DesilylationCatecholAccess to ortho-dihydroxy functionality nih.gov

Strategic Intermediate in the Synthesis of Complex Natural Product Analogues

The unique substitution pattern of this compound makes it a potential starting material for the synthesis of analogues of complex natural products. The ability to generate ortho-aminophenol and catechol moieties in a controlled manner is crucial for building many natural product skeletons.

The reductive cyclization of nitroarenes is a powerful tool in the synthesis of nitrogen-containing heterocycles found in many alkaloids. nih.gov For example, titanium(III)-mediated reductive cyclizations of nitroaryl ketones are used to construct indole (B1671886) scaffolds. nih.gov By analogy, this compound could be elaborated and then subjected to reductive cyclization conditions to access complex polycyclic systems.

The synthesis of phenoxazinone-containing natural products, such as actinomycin (B1170597) D, relies on the oxidative dimerization of ortho-aminophenol precursors. nih.govnih.gov The functional groups on this compound could be modified to append the necessary side chains before the key oxidative cyclization step, providing a route to analogues of these potent bioactive molecules.

Applications in Stereoselective Synthesis of Chiral Molecules

While direct examples of this compound being used as a chiral auxiliary are not prevalent in the literature, the principles of asymmetric synthesis suggest potential applications. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

For this compound to function as a chiral auxiliary, it would first need to be resolved into its enantiomers or be derivatized with a chiral moiety. The resulting enantiomerically pure compound could then be attached to a substrate, for example, through an ester linkage with the phenolic hydroxyl group. The chiral environment created by the substituted phenyl ring could then influence the facial selectivity of reactions on the attached substrate.

The field of asymmetric synthesis has seen the use of various chiral auxiliaries, including those based on oxazolidinones and camphor. researchgate.net The development of new and effective chiral auxiliaries is an ongoing area of research. While the potential of this compound in this area is speculative, its rigid structure and defined substitution pattern are desirable features for a chiral auxiliary. Further research would be needed to explore its efficacy in inducing stereoselectivity in various chemical transformations.

Future Research Trajectories and Emerging Methodologies for 3 Hydroxy 2 Nitrophenyl Acetate

Development of Innovative Catalytic Systems for Efficient Synthesis

The traditional synthesis of nitrophenolic compounds often involves harsh conditions and the use of strong acids, leading to challenges in regioselectivity and the generation of significant waste. Future research is increasingly focused on the development of innovative and green catalytic systems to overcome these limitations. For the synthesis of 3-Hydroxy-2-nitrophenyl acetate (B1210297), which likely involves the nitration of a hydroxyphenyl acetate precursor, several promising catalytic approaches are emerging.

One key area of development is the use of solid-supported catalysts. researchgate.netnih.gov These systems offer advantages such as ease of separation, reusability, and often, enhanced selectivity. For the nitration of phenols, metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, supported on materials like montmorillonite (B579905) KSF or silica (B1680970) gel have shown promise. tandfonline.comresearchgate.net These catalysts can facilitate the nitration reaction under milder conditions and with improved control over the formation of ortho- and para-isomers. Future work will likely focus on optimizing these supported catalysts for the specific substrate of 3-hydroxyphenyl acetate to achieve high yields and regioselectivity for the desired 2-nitro isomer.

Phase-transfer catalysis represents another avenue for developing more efficient synthetic routes. dergipark.org.tr This methodology can enhance the reaction rate between reactants in different phases, which is often the case in nitration reactions involving an aqueous nitric acid phase and an organic substrate phase. The use of phase-transfer catalysts could enable the use of more dilute and environmentally benign reagents.

Furthermore, the development of catalytic antibodies with peroxidase activity has demonstrated the potential for highly regioselective nitration of phenols. nih.gov These biocatalysts can direct the nitration to a specific position on the aromatic ring, a feature that is highly desirable for the synthesis of specific isomers like 3-hydroxy-2-nitrophenyl acetate. nih.gov Research in this area could lead to highly specific and efficient enzymatic routes for the synthesis of this target molecule. A ruthenium-catalyzed approach has also been developed for the meta-selective C-H nitration of phenol (B47542) derivatives, showcasing the potential of transition metal catalysis to achieve otherwise difficult-to-obtain substitution patterns. rsc.org

Table 1: Emerging Catalytic Systems for Phenol Nitration

Catalytic SystemDescriptionPotential Advantages for this compound Synthesis
Supported Metal Nitrates Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) immobilized on solid supports like montmorillonite or silica. tandfonline.comresearchgate.netEnhanced regioselectivity, milder reaction conditions, catalyst reusability, and simplified product purification.
Phase-Transfer Catalysts Catalysts that facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic). dergipark.org.trUse of dilute and greener reagents, improved reaction rates, and potentially milder conditions.
Catalytic Antibodies Antibodies designed to catalyze specific chemical reactions, such as regioselective nitration. nih.govHigh regioselectivity towards the desired ortho-nitro isomer, and reactions under physiological conditions.
Ruthenium Catalysis Transition metal-catalyzed C-H activation for directing nitration to specific positions. rsc.orgPotential for novel regioselectivities that are not achievable with traditional methods.

Exploration of Asymmetric Synthetic Routes for Enantiopure Compounds

While this compound itself is achiral, the introduction of chiral centers in its derivatives opens up possibilities for the synthesis of enantiopure compounds with potential applications in pharmaceuticals and materials science. Future research will likely explore asymmetric synthetic routes starting from or leading to chiral analogues of this compound.

One promising approach is the use of enzymatic catalysis. Enzymes are well-known for their high stereoselectivity and can be employed for the asymmetric acylation or deacylation of racemic mixtures. For instance, lipases have been used in the kinetic resolution of various alcohols and esters. semanticscholar.org A potential strategy could involve the enzymatic acylation of a chiral diol precursor to selectively form a monoacetate, which could then be nitrated to yield an enantiopure derivative of this compound. The enzymatic synthesis of p-nitrophenyl esters has been demonstrated, suggesting the feasibility of using enzymes in the synthesis of related compounds. researchgate.netamanote.com

Organocatalysis is another powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those based on proline or thiourea (B124793) derivatives, have been successfully used in the asymmetric conjugate addition of various nucleophiles to nitroalkenes, leading to the formation of chiral nitro compounds with high enantioselectivity. mdpi.com This methodology could be adapted to synthesize chiral precursors that can be subsequently converted to enantiopure derivatives of this compound.

Furthermore, the development of enzymatic photoredox catalysis has opened new avenues for asymmetric C-alkylation of nitroalkanes. Engineered flavin-dependent 'ene'-reductases have been shown to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides. nih.gov This cutting-edge technique could be explored for the synthesis of complex chiral molecules derived from a this compound scaffold.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The integration of advanced automation and flow chemistry is set to revolutionize the synthesis of fine chemicals, including this compound. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, particularly for reactions like nitration that are often highly exothermic and can be hazardous on a large scale.

The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. nih.govacs.orgrsc.orgyoutube.comnih.gov For the nitration of phenols, flow chemistry has been shown to enable better management of the reaction exotherm, reducing the risk of runaway reactions and the formation of undesirable byproducts. prepchem.com The small reactor volumes in flow systems also minimize the potential hazards associated with handling unstable intermediates.

Future research in this area will likely focus on developing fully automated flow synthesis platforms for the production of this compound. This would involve the integration of online monitoring and real-time optimization algorithms to ensure consistent product quality and efficient resource utilization. Such automated systems can significantly accelerate the discovery and development of new synthetic routes and derivatives. The synthesis of nitrosoarenes, which are related to nitrophenyl compounds, has already been successfully demonstrated using a continuous flow process. nih.govacs.org

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

FeatureDescriptionBenefit
Enhanced Safety Small reactor volumes and superior heat transfer minimize the risk of thermal runaway in exothermic nitration reactions.Safer handling of potentially hazardous reactions and reagents.
Precise Control Accurate control over reaction parameters like temperature, pressure, and residence time.Improved yield, selectivity, and reproducibility.
Scalability Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.Seamless transition from laboratory-scale synthesis to larger-scale production.
Automation Integration with online analytics and feedback loops allows for automated process optimization and control.Increased efficiency, reduced manual intervention, and consistent product quality.

Computational Design and Prediction of Novel Derivatives with Desired Reactivity Profiles

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design and prediction of the properties of new molecules before their synthesis in the laboratory. For this compound, computational methods can be employed to design novel derivatives with specific reactivity profiles and to understand the underlying mechanisms of their formation.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of this compound and its potential precursors. These calculations can help in predicting the most likely sites for electrophilic attack during nitration, thus guiding the selection of appropriate reaction conditions to achieve the desired regioselectivity. researchgate.net Understanding the reaction mechanism through computational studies can also aid in the design of more efficient catalysts.

Furthermore, computational tools can be used to design novel derivatives of this compound with tailored properties. By systematically modifying the structure of the molecule in silico, it is possible to predict how these changes will affect its chemical reactivity, solubility, and other important characteristics. This in silico screening approach can significantly reduce the number of experiments required to identify promising new compounds. For example, computational studies have been used to investigate the enzymatic hydrolysis of nitrophenyl esters, providing insights that could guide the design of new enzyme-catalyzed reactions. semanticscholar.orgnih.gov

The integration of computational design with automated synthesis platforms represents a powerful paradigm for the rapid discovery and optimization of new molecules. This synergistic approach will undoubtedly play a crucial role in shaping the future of research on this compound and its derivatives.

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-Hydroxy-2-nitrophenyl acetate, and how can regioselectivity challenges be addressed?

this compound is typically synthesized via acetylation of the corresponding nitrophenol precursor. Key steps include:

  • Acetylation Conditions : Use acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., zinc chloride or sodium acetate) to ensure complete esterification of the hydroxyl group .
  • Regioselectivity : The nitro group's electron-withdrawing properties may influence reactivity. Controlled reaction temperatures (0–5°C) and stoichiometric ratios help minimize byproducts like 3-nitro-4-acetoxyphenyl derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended to isolate the pure product .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acetate group (δ ~2.3 ppm for CH3_3) and aromatic proton environments (δ ~6.5–8.5 ppm). The hydroxyl proton is often absent due to exchange broadening .
  • X-ray Crystallography : Single-crystal studies reveal intramolecular hydrogen bonding (O–H⋯O) between the hydroxyl and nitro groups, stabilizing a non-planar conformation. SHELX software is widely used for refinement .
  • IR Spectroscopy : Strong C=O stretch (~1740 cm1^{-1}) and O–H stretch (~3200 cm1^{-1}) confirm ester and hydroxyl groups .

Q. What are the primary research applications of this compound in organic synthesis?

  • Intermediate for Functionalized Aromatics : Used to synthesize nitroso derivatives via reduction or coupling reactions for pharmaceuticals and dyes .
  • Protecting Group Strategy : The acetate group can be selectively hydrolyzed under basic conditions to regenerate the hydroxyl group for further functionalization .
  • Model Compound : Studies on hydrogen bonding and crystal packing in nitroaromatic esters .

Advanced Research Questions

Q. How do computational studies enhance the understanding of this compound's reactivity and stability?

  • DFT Calculations : Predict electronic properties (e.g., charge distribution at nitro and hydroxyl groups) to explain regioselectivity in electrophilic substitution reactions .
  • Molecular Dynamics Simulations : Analyze solvent interactions (e.g., solubility in ethyl acetate vs. methanol) and hydrogen-bonding networks in crystal lattices .
  • PubChem Data : Leverage experimental and computed spectral data (IR, NMR) for cross-validation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Consistency : Variations in melting points (e.g., 116–120°C vs. 138–142°C) may arise from impurities or polymorphic forms. Reproduce synthesis and purification protocols from conflicting studies .
  • Analytical Cross-Check : Use differential scanning calorimetry (DSC) to identify polymorphs and high-performance liquid chromatography (HPLC) to assess purity .
  • Collaborative Validation : Share samples between labs to confirm results, as seen in crystallography studies using SHELX-refined data .

Q. What role does this compound play in catalytic systems or green chemistry?

  • Acid Catalysis : The nitro group enhances acidity of the hydroxyl proton, enabling use as a Brønsted acid catalyst in esterification or condensation reactions .
  • Solvent-Free Reactions : Explore mechanochemical synthesis (ball milling) to reduce ethyl acetate solvent waste .
  • Biocatalysis : Test lipase-mediated transesterification for enantioselective derivatives .

Safety and Handling

  • Storage : Keep in a dark, dry environment at 4°C to prevent hydrolysis .
  • Toxicity : Limited data; assume mutagenic potential due to nitroaromatic structure. Use fume hoods and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.